Benzyl Methacrylate: A Comprehensive Technical Guide
Benzyl Methacrylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (B1604629) methacrylate (B99206) (BzMA) is an aromatic methacrylate monomer that serves as a versatile building block in the synthesis of a wide range of polymers. Its unique combination of a rigid benzyl group and a polymerizable methacrylate moiety imparts valuable properties to the resulting materials, including high refractive index, good thermal stability, and hydrophobicity. These characteristics make BzMA-containing polymers highly attractive for applications in drug delivery systems, medical devices, and advanced coatings. This technical guide provides an in-depth overview of the chemical and physical properties of benzyl methacrylate, detailed experimental protocols for its synthesis and polymerization, and methods for its characterization.
Chemical and Physical Properties
Benzyl methacrylate is a colorless liquid with a characteristic odor. Its core chemical structure consists of a benzyl ester of methacrylic acid. A summary of its key physical and chemical properties is presented below.
Physical Properties
The physical properties of benzyl methacrylate are crucial for its handling, storage, and application in various polymerization processes.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.21 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Density | 1.04 g/mL at 25 °C | [1][2] |
| Boiling Point | 95-98 °C at 4 mmHg | [1][2] |
| Melting Point | -22 °C | [3] |
| Refractive Index (n20/D) | 1.512 | [1][2] |
| Solubility in Water | 189.6 mg/L at 20 °C | [3] |
| Log P (Octanol/Water) | 3.1 | [3] |
| Vapor Pressure | 0.03 hPa at 20 °C | [3] |
Chemical Properties
Benzyl methacrylate's chemical behavior is dominated by the reactivity of the methacrylate group, making it readily polymerizable.
| Property | Description | Reference |
| Reactivity | The double bond in the methacrylate group is susceptible to radical-initiated polymerization. The benzyl group can influence the reactivity and properties of the resulting polymer. | [4] |
| Polymerization | Can be polymerized via various methods, including free-radical polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to form poly(benzyl methacrylate) (PBzMA) or copolymers. | [4][5][6] |
| Stability | Stable under recommended storage conditions. It is light-sensitive and may polymerize upon exposure to heat, light, or initiators. Commercial preparations are often stabilized with inhibitors like hydroquinone (B1673460) monomethyl ether. | [2][7][8] |
| Incompatibilities | Incompatible with free-radical initiators, oxidizing agents, and reducing agents. | [2] |
Synthesis of Benzyl Methacrylate
Benzyl methacrylate can be synthesized through several routes, with the most common being transesterification of methyl methacrylate with benzyl alcohol and the reaction of benzyl chloride with methacrylic acid or its salts.
Synthesis via Transesterification
This method involves the exchange of the methyl group in methyl methacrylate with a benzyl group from benzyl alcohol in the presence of a catalyst.
Experimental Protocol:
-
Reactant and Catalyst Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl methacrylate and benzyl alcohol. A suitable catalyst, such as lanthanum nitrate (B79036) and tri-n-octylphosphine, is added.[9] Molecular sieves can be added to remove the methanol byproduct and drive the equilibrium towards the product.[9]
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 90 °C) and stirred for a defined period (e.g., 2 hours).[9] The progress of the reaction can be monitored by techniques like gas chromatography to observe the formation of benzyl methacrylate and the consumption of reactants.
-
Purification: After the reaction is complete, the catalyst is removed by filtration. The excess reactants and the methanol byproduct are removed by distillation under reduced pressure. The resulting crude benzyl methacrylate is then purified by vacuum distillation to obtain the final product.
Synthesis from Benzyl Chloride
This alternative synthesis route involves the reaction of benzyl chloride with an alkali metal methacrylate, such as sodium or potassium methacrylate, often in the presence of a phase transfer catalyst or a tertiary amine.[10]
Experimental Protocol:
-
Reactant Preparation: In a reaction vessel, an alkali metal methacrylate is suspended in a suitable solvent, such as acetonitrile.
-
Reaction: Benzyl chloride and a catalytic amount of a tertiary amine (e.g., tetramethylethylenediamine) are added to the suspension.[10] The mixture is heated (e.g., to 60 °C) and stirred for several hours.
-
Work-up and Purification: Upon completion, the inorganic salt byproduct is removed by filtration. The solvent is then evaporated under reduced pressure. The crude product can be washed with water to remove any remaining salts before being purified by vacuum distillation.
Polymerization of Benzyl Methacrylate
Benzyl methacrylate can be polymerized using various techniques to produce polymers with different architectures and properties.
Free Radical Polymerization
This is a conventional method for polymerizing benzyl methacrylate.
Experimental Protocol:
-
Reaction Setup: Benzyl methacrylate monomer is dissolved in a suitable solvent (e.g., 1,4-dioxane) in a reaction flask. A free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is added.[11]
-
Degassing: The reaction mixture is degassed to remove oxygen, which can inhibit polymerization. This is typically done by several freeze-pump-thaw cycles.
-
Polymerization: The flask is then heated to a specific temperature (e.g., 70 °C) in an oil bath to initiate the polymerization. The reaction is allowed to proceed for a set time (e.g., 12 hours).[11]
-
Isolation of Polymer: The resulting polymer is isolated by precipitation in a non-solvent, such as ethanol, and then dried in a vacuum oven.[11]
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Experimental Protocol:
-
Catalyst and Ligand Preparation: A copper(I) halide (e.g., CuBr) and a suitable ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) are added to a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Addition of Monomer and Initiator: Benzyl methacrylate and an alkyl halide initiator (e.g., ethyl 2-bromoisobutyrate) are added to the flask. The mixture is deoxygenated by freeze-pump-thaw cycles.
-
Polymerization: The flask is placed in a preheated oil bath (e.g., 90 °C) to start the polymerization. Samples can be taken periodically to monitor the monomer conversion and molecular weight evolution.
-
Termination and Purification: The polymerization is terminated by exposing the reaction mixture to air. The copper catalyst is removed by passing the polymer solution through a column of neutral alumina. The polymer is then isolated by precipitation in a non-solvent.[12]
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another versatile controlled radical polymerization method that utilizes a chain transfer agent to mediate the polymerization.
Experimental Protocol:
-
Reaction Setup: Benzyl methacrylate, a RAFT agent (e.g., a trithiocarbonate), and a radical initiator (e.g., AIBN or ACVA) are dissolved in a suitable solvent (e.g., n-dodecane) in a reaction vessel.[3]
-
Degassing: The solution is purged with an inert gas (e.g., nitrogen) to remove oxygen.[13]
-
Polymerization: The reaction is initiated by heating the mixture to a specific temperature (e.g., 70-90 °C) for a predetermined time.[3][13]
-
Purification: The resulting polymer is purified by precipitation into a non-solvent to remove unreacted monomer and initiator fragments.
Characterization of Benzyl Methacrylate and its Polymers
A variety of analytical techniques are employed to confirm the identity and purity of benzyl methacrylate and to characterize the properties of the resulting polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of benzyl methacrylate and its polymers.
-
¹H NMR of Benzyl Methacrylate: The proton NMR spectrum of benzyl methacrylate exhibits characteristic signals for the vinyl protons, the methyl protons, the methylene (B1212753) protons of the benzyl group, and the aromatic protons.[14]
-
¹³C NMR of Poly(benzyl methacrylate): The carbon NMR spectrum of poly(benzyl methacrylate) shows distinct peaks for the carbonyl carbon, the quaternary carbon of the polymer backbone, the methylene carbon of the benzyl group, and the aromatic carbons.[4][15]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the monomer and polymer.
-
Benzyl Methacrylate: The FTIR spectrum of benzyl methacrylate shows a strong absorption band for the ester carbonyl group (C=O) at around 1720 cm⁻¹, as well as bands corresponding to the C=C double bond and the aromatic ring.
-
Poly(benzyl methacrylate): Upon polymerization, the characteristic C=C stretching vibration disappears, while the strong carbonyl absorption remains.[16]
Gel Permeation Chromatography (GPC)
GPC (also known as size exclusion chromatography, SEC) is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. This information is crucial for understanding the physical and mechanical properties of the material.[17] For controlled polymerization techniques like ATRP and RAFT, GPC is used to confirm the "living" nature of the polymerization by showing a linear increase in molecular weight with monomer conversion and a narrow PDI.[1][13]
Safety and Handling
Benzyl methacrylate is an irritant to the skin, eyes, and respiratory system.[5][10] It is also flammable.[2]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][10] Use in a well-ventilated area or under a fume hood.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5] Keep the container tightly closed and protected from light.[7]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[8][10] If inhaled, move to fresh air.[8][10] If swallowed, seek medical attention.[10]
Applications
The unique properties of benzyl methacrylate and its polymers make them suitable for a variety of applications in research and industry.
-
Drug Development: PBzMA-based nanoparticles and micelles are explored for controlled drug delivery due to their biocompatibility and tunable properties.
-
Coatings and Adhesives: The high refractive index and good adhesion properties of PBzMA make it a valuable component in optical coatings, paints, and adhesives.[2][18]
-
Biomaterials: Copolymers containing benzyl methacrylate are used in the development of biomaterials for tissue engineering and medical implants.
Conclusion
Benzyl methacrylate is a key monomer in polymer chemistry, offering a pathway to materials with desirable optical, thermal, and hydrophobic properties. A thorough understanding of its chemical and physical characteristics, along with well-defined protocols for its synthesis and polymerization, is essential for researchers and scientists aiming to develop novel materials for advanced applications in drug development and beyond. This guide provides a foundational resource to support such endeavors.
References
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